S-Butyl ethanethioate
Overview
Description
S-Butyl ethanethioate is a chemical compound that belongs to the class of organic sulfur compounds known as thioesters. Thioesters are analogs of esters in which a sulfur atom replaces the usual oxygen atom of the ester group. Although the provided papers do not directly discuss S-Butyl ethanethioate, they provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and synthesis of S-Butyl ethanethioate.
Synthesis Analysis
The synthesis of thioester compounds can be achieved through various methods. For instance, the paper titled "Synthesis and Crystal Structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate" describes the synthesis of a related thioester using the mixed anhydride method with IBCF/HOBt . This method could potentially be adapted for the synthesis of S-Butyl ethanethioate by changing the starting materials. Similarly, the paper on the "Synthesis of Butyl Ethanoate Using p-Toluene Sulphonic Acid as a Catalyst" provides a method for synthesizing an ester, which could be modified to synthesize thioesters by substituting the alcohol with a thiol .
Molecular Structure Analysis
The molecular structure of thioesters is characterized by the presence of a carbonyl group (C=O) adjacent to a sulfur atom that is bonded to an alkyl or aryl group. The paper on S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate reports the crystal structure determined by X-ray diffraction, which shows inter and intramolecular hydrogen bonds . These structural features are important as they can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Thioesters are known to participate in various chemical reactions. They can undergo nucleophilic acyl substitution, where the sulfur atom can be attacked by a nucleophile, leading to the formation of different products. The paper on the chemiluminescence of S,S-diphenyl ethanebis(thioate) compound discusses a reaction mechanism that could be relevant to S-Butyl ethanethioate, as both are thioesters and may share similar reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioesters like S-Butyl ethanethioate are influenced by their molecular structure. The presence of the sulfur atom imparts a different electronic environment compared to oxygen esters, which can affect properties such as boiling point, solubility, and stability. The papers provided do not directly report on the physical properties of S-Butyl ethanethioate, but the high yield reported in the synthesis of butyl ethanoate suggests that under the right conditions, thioesters can be synthesized efficiently .
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
Thiophene derivatives are important aromatic heterocyclic derivatives. They have shown significant pharmacological activities and find large application in material science and coordination chemistry . S-containing alkyne substrates, which includes S-Butyl ethanethioate, are used in the synthesis of these thiophene derivatives .
3. Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .
Nickel-Catalyzed Carbonylation of Thioacetates
- Specific Scientific Field: Organic Chemistry .
- Comprehensive and Detailed Summary of the Application: This process involves the synthesis of aryl thioesters via nickel-catalyzed carbonylation of thioacetates with aryl iodides . Thioesters are a very useful and powerful building block in organic chemistry and are also an important component of many natural products and agrochemicals .
- Detailed Description of the Methods of Application or Experimental Procedures: The process involves coupling alkyl thioacetates with carbon monoxide and aryl iodides to produce the desired aryl thioesters . This catalytic carbonylative coupling process provides a cost-effective and direct approach for the preparation of useful thioesters .
- Thorough Summary of the Results or Outcomes Obtained: The result of this process is the synthesis of aryl thioesters via nickel-catalyzed carbonylation of thioacetates or dialkyl disulfides with aryl iodides under mild conditions .
Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes
- Specific Scientific Field: Organic Chemistry .
- Comprehensive and Detailed Summary of the Application: This process involves the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates . Thiophene derivatives are among the most important aromatic heterocyclic derivatives and find large application in material science and coordination chemistry .
- Detailed Description of the Methods of Application or Experimental Procedures: The process involves the heterocyclization of readily available S-containing alkyne substrates . This allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
- Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives .
Comparative Bioactivity of S-Methoprene and Novel S-Methobutene Against Mosquitoes
- Specific Scientific Field: Entomology .
- Comprehensive and Detailed Summary of the Application: This research focuses on the comparative bioactivity of S-methoprene and a novel derivative, S-methobutene, against mosquitoes . The study aims to augment the capacity for mosquito control by screening new active ingredients or improving existing ones .
- Detailed Description of the Methods of Application or Experimental Procedures: The study involves testing the efficacy and safety of S-methoprene and S-methobutene against species across the Aedes, Anopheles, and Culex genera . The research also examines the residual activity of these compounds during a 120-day aging process against the southern house mosquito Cx. quinquefasciatus .
- Thorough Summary of the Results or Outcomes Obtained: The results indicate that S-methobutene consistently outperformed S-methoprene during the aging process, with significantly higher inhibition of emergence (IE) percentages on most aging intervals . S-methobutene also demonstrated enhanced activity against the tested mosquito species .
Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes
- Specific Scientific Field: Organic Chemistry .
- Comprehensive and Detailed Summary of the Application: This process involves the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates . Thiophene derivatives are among the most important aromatic heterocyclic derivatives and find large application in material science and coordination chemistry .
- Detailed Description of the Methods of Application or Experimental Procedures: The process involves the heterocyclization of readily available S-containing alkyne substrates . This allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
- Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives .
properties
IUPAC Name |
S-butyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDWERUSGIZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918950 | |
Record name | S-Butyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Butyl ethanethioate | |
CAS RN |
928-47-2 | |
Record name | S-Butyl thioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Butyl thioacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Butyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-BUTYL THIOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJ63TB3UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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